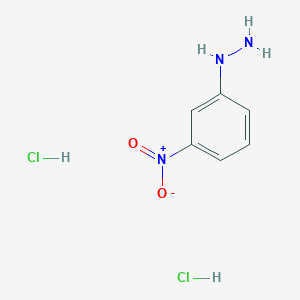
(3-Nitrophenyl)hydrazinedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Nitrophenyl)hydrazinedihydrochloride is a chemical compound with the molecular formula C6H9Cl2N3O2. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its role as a derivatization agent in analytical chemistry and its applications in pharmaceutical formulations and forensic analysis .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (3-Nitrophenyl)hydrazinedihydrochloride typically involves the reduction of 3-nitroaniline through diazotization, followed by hydrolysis and salt formation. The reduction reaction is carried out using sodium bisulfite as the reducing agent at a temperature of 10-35°C and a pH of 7-9 .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: (3-Nitrophenyl)hydrazinedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions often involve the use of hydrazine hydrate or sodium borohydride.
Substitution: Substitution reactions typically occur in the presence of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include nitro derivatives, amines, and substituted hydrazines, which are valuable intermediates in organic synthesis .
科学的研究の応用
(3-Nitrophenyl)hydrazinedihydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3-Nitrophenyl)hydrazinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a derivatization agent, forming stable derivatives with target molecules, which can then be detected and quantified using analytical techniques. This process enhances the sensitivity and specificity of analytical methods, making it a valuable tool in various scientific fields .
類似化合物との比較
- (4-Nitrophenyl)hydrazine hydrochloride
- (2-Nitrophenyl)hydrazine hydrochloride
- (3,4-Dinitrophenyl)hydrazine hydrochloride
Comparison: (3-Nitrophenyl)hydrazinedihydrochloride is unique due to its specific nitro group position on the phenyl ring, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of derivatization efficiency and the stability of the formed derivatives .
特性
分子式 |
C6H9Cl2N3O2 |
|---|---|
分子量 |
226.06 g/mol |
IUPAC名 |
(3-nitrophenyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H7N3O2.2ClH/c7-8-5-2-1-3-6(4-5)9(10)11;;/h1-4,8H,7H2;2*1H |
InChIキー |
OIXOZIUUXOIELX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


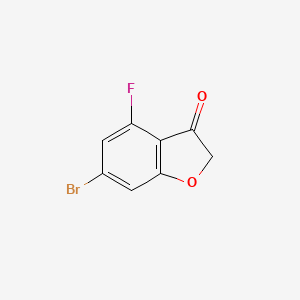
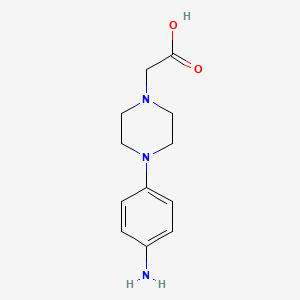
![3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13511684.png)
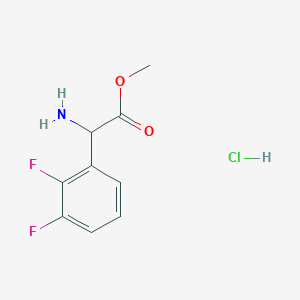
![Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13511717.png)
![(1S,2R,10S,11S,12R)-N-(3,4-dimethylphenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13511723.png)


![5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol](/img/structure/B13511732.png)
![2-[2-(Aminomethyl)pyridin-4-yl]acetic acid](/img/structure/B13511735.png)
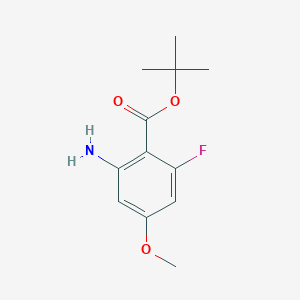
![N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B13511753.png)
![5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid](/img/structure/B13511754.png)
![rac-2-[(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl]acetic acid](/img/structure/B13511762.png)
